4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide
Description
4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core with a carboxamide substituent. Its structure combines imidazole and triazine rings, conferring unique electronic and steric properties. Derivatives of this scaffold are often synthesized via diazotization and cyclization reactions, as exemplified by methods involving 5-aminoimidazole-4-carboxamide (AIC) precursors .
Properties
Molecular Formula |
C5H4N6O2 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
4-oxo-5H-imidazo[4,5-d]triazine-3-carboxamide |
InChI |
InChI=1S/C5H4N6O2/c6-5(13)11-4(12)2-3(9-10-11)8-1-7-2/h1H,(H2,6,13)(H,7,8) |
InChI Key |
RZNKGKNRSRYSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N(N=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with cyanogen bromide, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazotriazine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antiviral, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to structurally related heterocycles, focusing on ring systems, substituents, and bioactivity. Key analogs include:
Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives
- Example : 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides (e.g., temozolomide analogs).
- Structural Differences : The tetrazine ring replaces the triazine, altering electron distribution and reactivity.
- Synthesis : Derived from AIC via diazotization and methyl isocyanate addition, followed by hydrolysis and acyl chloride reactions .
- Bioactivity : These compounds exhibit DNA alkylation properties, critical for antitumor activity .
Pyrazolo[4,3-d][1,2,3]triazine Derivatives
- Example : 3-(4-Chlorobenzyl)-4-oxo-4,5-dihydro-3H-pyrazolo[4,3-d][1,2,3]triazine-7-carboxylic acid.
- Structural Differences : A pyrazole ring replaces the imidazole, introducing distinct hydrogen-bonding capabilities.
- Synthesis : Prepared via ester hydrolysis of methyl carboxylate precursors under aqueous THF conditions .
- Bioactivity : Enhanced solubility due to carboxylic acid substituents may improve pharmacokinetics compared to carboxamide derivatives .
Triazolo[4,5-d]pyrimidine Derivatives
- Example : 3-(4-Methoxybenzyl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one.
- Synthesis : Achieved via alkylation or glycosylation of thione intermediates .
- Bioactivity : Demonstrated anticancer activity against MCF-7 and A-549 cell lines, with thioglycoside derivatives showing enhanced cellular uptake .
Comparative Analysis of Physicochemical Properties
Key Research Findings
- Anticancer Potential: Imidazo-triazine carboxamides are less studied than tetrazine analogs like temozolomide but share mechanistic similarities in DNA damage induction .
- Structural Flexibility : The carboxamide group allows for derivatization to enhance target binding, as seen in patent applications for imidazo-tetrazines .
- Synthetic Challenges : Triazolo-pyrimidines require multi-step syntheses (e.g., DMF-DMA-mediated cyclization) compared to the one-pot nitrosation route for imidazo-triazines .
Biological Activity
4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide (CAS No. 672942-66-4) is a compound belonging to the imidazo[4,5-d]triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is CHNO, and it exhibits various biological properties that are essential for drug development.
The compound features a unique structure that contributes to its biological activity. The presence of multiple nitrogen atoms in the triazine and imidazole rings enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 180.12 g/mol |
| CAS Number | 672942-66-4 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of triazine compounds showed potent cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation with IC values in the low micromolar range .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies suggest that triazine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[4,5-d]triazines. The following key modifications have been identified as influential:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances cytotoxicity.
- Ring Modifications : Alterations in the triazine ring can significantly affect binding affinity to target proteins.
- Linker Variations : Different linkers between the imidazole and triazine rings can modulate pharmacokinetic properties.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of a series of imidazo[4,5-d]triazines against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that certain derivatives exhibited IC values lower than 10 µM, suggesting strong potential for further development as anticancer agents .
Study 2: Antimicrobial Testing
In another investigation, a derivative of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12 to 25 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
